molecular formula C7H14N2O4 B11821083 (6R,2s)-diaminopimelic acid

(6R,2s)-diaminopimelic acid

Cat. No.: B11821083
M. Wt: 190.20 g/mol
InChI Key: GQQWDGDPDLUXEH-UHFFFAOYSA-N
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Description

(6R,2s)-diaminopimelic acid is a stereoisomer of diaminopimelic acid, an important intermediate in the biosynthesis of lysine, an essential amino acid. This compound plays a crucial role in the peptidoglycan layer of bacterial cell walls, making it significant in both microbiology and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,2s)-diaminopimelic acid typically involves the stereoselective reduction of a precursor compound. One common method is the asymmetric hydrogenation of a suitable precursor, such as a keto acid, using a chiral catalyst. The reaction conditions often include a hydrogen atmosphere at elevated pressures and temperatures, along with the presence of a chiral ligand to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the compound by optimizing the metabolic pathways involved in its biosynthesis. The fermentation broth is then processed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

(6R,2s)-diaminopimelic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding keto acids.

    Reduction: It can be reduced to form diamino derivatives.

    Substitution: Amino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Keto acids.

    Reduction: Diamino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(6R,2s)-diaminopimelic acid has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Plays a role in studying bacterial cell wall synthesis and function.

    Medicine: Investigated for its potential in developing antibiotics targeting bacterial cell walls.

    Industry: Used in the production of lysine and other amino acids through fermentation processes.

Mechanism of Action

The mechanism of action of (6R,2s)-diaminopimelic acid involves its incorporation into the peptidoglycan layer of bacterial cell walls. It serves as a cross-linking agent, providing structural integrity to the cell wall. The molecular targets include enzymes involved in peptidoglycan biosynthesis, such as transpeptidases and carboxypeptidases. The pathways involved are part of the bacterial cell wall synthesis pathway.

Comparison with Similar Compounds

Similar Compounds

    (6S,2R)-diaminopimelic acid: Another stereoisomer with different spatial arrangement of atoms.

    Lysine: An essential amino acid with a similar structure but different functional groups.

    Diaminopimelate: A related compound involved in lysine biosynthesis.

Uniqueness

(6R,2s)-diaminopimelic acid is unique due to its specific stereochemistry, which is crucial for its role in bacterial cell wall synthesis. Its ability to act as a cross-linking agent in the peptidoglycan layer distinguishes it from other similar compounds.

Properties

Molecular Formula

C7H14N2O4

Molecular Weight

190.20 g/mol

IUPAC Name

diamino heptanedioate

InChI

InChI=1S/C7H14N2O4/c8-12-6(10)4-2-1-3-5-7(11)13-9/h1-5,8-9H2

InChI Key

GQQWDGDPDLUXEH-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)ON)CCC(=O)ON

Origin of Product

United States

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